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Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

Cat. No.: B590433

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2-(Chloromethoxy)ethanol (CAS No. 224054-07-3). Due to the limited
availability of experimentally determined data, this document combines verified identifiers with
computed properties to offer a detailed profile of the compound. It is crucial to distinguish this
compound from its isomer, 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7), as information for
the latter is often misattributed.

Chemical Identity and Structure

2-(Chloromethoxy)ethanol is a bifunctional organic molecule containing both an ether and a
primary alcohol functional group. The presence of a reactive chloromethyl group makes it a
potentially valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers of 2-(Chloromethoxy)ethanol
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Identifier Value

CAS Number 224054-07-3[1][2]

Molecular Formula CsH7ClO2[1][2]

Molecular Weight 110.54 g/mol [1][3]

IUPAC Name 2-(chloromethoxy)ethanol[3]

Canonical SMILES C(COocCChoI1]

InChl Key OIYXJHINPWEKRB-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data on the physical properties of 2-(Chloromethoxy)ethanol are not readily
available in the public domain. The following table summarizes key physicochemical
parameters that have been determined through computational modeling. These values are
useful for predicting the compound's behavior in various systems.

Table 2: Computed Physicochemical Properties of 2-(Chloromethoxy)ethanol

Property Value Source
XLogP3 0.1 PubChem[1][3]
Hydrogen Bond Donor Count 1 PubChem[1][3]
Hydrogen Bond Acceptor

Count 2 PubChem[1][3]
Rotatable Bond Count 2 PubChem
Exact Mass 110.0134572 PubChem][3]
Monoisotopic Mass 110.0134572 PubChem|[3]
Topological Polar Surface Area  29.5 A2 PubChem[1][3]
Heavy Atom Count 6 PubChem
Complexity 24.8 PubChem|[3]
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Synthesis

The synthesis of 2-(Chloromethoxy)ethanol can be achieved through a boron-mediated
process, which is noted for its high selectivity and yield.[1] While a detailed, step-by-step
experimental protocol is not widely published, the general synthetic strategy involves the
following key transformations:

« Esterification: Reaction of a suitable diol, such as diethylene glycol, with a boron-containing
reagent to form a borate ester intermediate. This step serves to protect one of the hydroxyl
groups.

o Chlorination: Selective chlorination of the remaining free hydroxyl group using a chlorinating
agent like thionyl chloride (SOCI2).[1]

o Hydrolysis: Removal of the borate protecting group to yield the final product, 2-
(Chloromethoxy)ethanol.

This synthetic approach is designed to minimize the formation of common impurities and
byproducts.
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Conceptual Synthesis Workflow for 2-(Chloromethoxy)ethanol
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Synthesis Workflow Diagram

Reactivity and Potential Applications

The chemical structure of 2-(Chloromethoxy)ethanol suggests its utility as a versatile building
block in organic synthesis. The chloromethyl group is susceptible to nucleophilic substitution,
allowing for the introduction of the 2-hydroxyethoxymethyl moiety onto various substrates. The
primary alcohol offers a site for esterification, etherification, and other reactions typical of
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alcohols. These reactive sites make it a candidate for the synthesis of more complex molecules
in the fields of pharmaceuticals, materials science, and agrochemicals.

Safety and Handling

Specific safety data for 2-(Chloromethoxy)ethanol is not readily available. However, based on
its structure as a chlorinated ether, it is prudent to handle this compound with significant
caution. Chlorinated ethers as a class can be hazardous, and appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
All manipulations should be conducted in a well-ventilated fume hood. For chlorinated ethers in
general, OSHA guidelines suggest permissible exposure limits (PELs) that should be strictly
adhered to.[1]

Spectral Data

Experimentally obtained spectral data for 2-(Chloromethoxy)ethanol are not widely published.
Computational methods can be used to predict NMR and IR spectra to aid in the
characterization of this compound.[1] Researchers synthesizing or working with this compound
are advised to conduct their own spectral analysis (*H NMR, 3C NMR, IR, Mass Spectrometry)
to confirm its identity and purity.

Disclaimer: The information provided in this technical guide is based on currently available
data, which is limited. The computed properties are for estimation purposes and should be
used with caution. All laboratory work involving this chemical should be conducted by trained
professionals with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 3. 2-(Chloromethoxy)ethanol | C3H7CIO2 | CID 54287334 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-
(Chloromethoxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590433#physicochemical-properties-of-2-
chloromethoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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